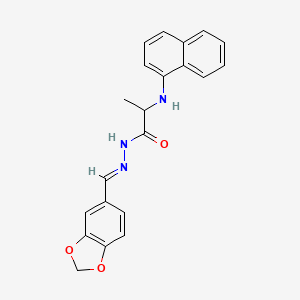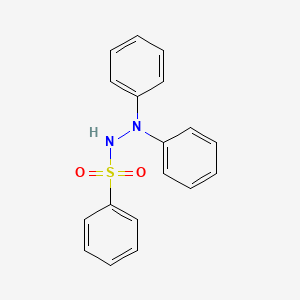
N-(2-ethylphenyl)-4-biphenylsulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-biphenylsulfonamide, commonly known as EBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EBS is a sulfonamide derivative and belongs to the class of organic compounds known as biphenyls. It is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and dichloromethane. EBS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of EBS is not fully understood. However, studies have suggested that EBS acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, EBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. EBS has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
EBS has been shown to have various biochemical and physiological effects. In animal studies, EBS has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. EBS has also been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, EBS has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
EBS has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds used in scientific research. However, EBS has certain limitations. It has low solubility in water, which can limit its use in certain experiments. In addition, EBS has limited bioavailability, which can affect its efficacy in certain applications.
将来の方向性
There are several future directions for research on EBS. One area of research is the development of EBS-based drugs for the treatment of various diseases. Another area of research is the development of EBS-based agrochemicals for use in agriculture. In addition, further studies are needed to elucidate the mechanism of action of EBS and its potential applications in other fields such as materials science and environmental science.
In conclusion, EBS is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicine, agriculture, and industry. Further research is needed to fully understand the mechanism of action of EBS and its potential applications in other fields.
合成法
The synthesis of EBS involves the reaction of 2-ethylphenol with p-benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a Friedel-Crafts acylation reaction with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is purified by recrystallization from a suitable solvent.
科学的研究の応用
EBS has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, EBS has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. In agriculture, EBS has been studied for its potential use as a herbicide, fungicide, and insecticide. In the industrial sector, EBS has been studied for its potential use as a dye, plasticizer, and flame retardant.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-2-16-8-6-7-11-20(16)21-24(22,23)19-14-12-18(13-15-19)17-9-4-3-5-10-17/h3-15,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHUICIPDWQMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-phenylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)





![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
